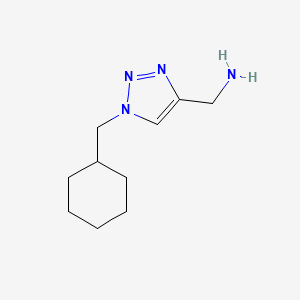

(1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanamine

Description

Properties

IUPAC Name |

[1-(cyclohexylmethyl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c11-6-10-8-14(13-12-10)7-9-4-2-1-3-5-9/h8-9H,1-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMGELPPCPUMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-(Cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanamine is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on various research findings, including its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent.

Chemical Structure

The structural formula of (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanamine is characterized by a triazole ring with a cyclohexylmethyl group attached to the nitrogen atom at the first position. The presence of this cycloalkyl group is significant for its biological properties.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial and fungal strains. The mechanism often involves interference with cell wall synthesis or disruption of cellular metabolism.

| Compound | Microorganism | Activity |

|---|---|---|

| Triazole A | E. coli | Inhibition at 50 µg/mL |

| Triazole B | S. aureus | Inhibition at 25 µg/mL |

Anticancer Properties

The anticancer potential of (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanamine has been explored in various studies. For example, related triazole compounds have demonstrated efficacy in inducing apoptosis in cancer cell lines by targeting microtubules and disrupting cell division.

A notable study reported that triazole derivatives exhibited IC50 values in the nanomolar range against breast cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Triazole C | MCF-7 | 52 |

| Triazole D | MDA-MB-231 | 74 |

These compounds were found to cause G2/M phase cell cycle arrest and induce apoptosis through mechanisms involving tubulin polymerization inhibition.

Enzyme Inhibition

Triazoles are also recognized for their ability to inhibit specific enzymes. For example, research has indicated that (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanamine may act as a reverse transcriptase inhibitor in HIV treatment contexts. This action is crucial for preventing viral replication.

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives:

- Antiproliferative Effects : A study demonstrated that a series of triazole compounds showed potent antiproliferative effects against various cancer cell lines. The compounds induced significant apoptosis and were selective for cancer cells over non-tumorigenic cells.

- Mechanistic Studies : Computational docking studies have provided insights into how these compounds interact with their molecular targets. For instance, binding conformations within the colchicine site on tubulin were identified for several triazole derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanamine serves as a versatile building block for the creation of more complex molecules. Its unique structure allows researchers to explore new reaction pathways and mechanisms. For instance, it can be utilized in the synthesis of various triazole derivatives which may exhibit enhanced properties.

The biological applications of this compound are noteworthy:

- Antimicrobial Activity : Research indicates that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanamine can inhibit the growth of various bacterial strains and fungi. For example, derivatives have demonstrated efficacy against Candida species and other pathogenic fungi .

- Anticancer Potential : In vitro studies have revealed that this compound possesses cytotoxic effects on several cancer cell lines. Comparative studies indicate that structural modifications can enhance its anticancer activity. The mechanism of action often involves binding to specific enzymes or receptors within cancer cells, inhibiting their function and inducing apoptosis .

Medicinal Chemistry

The compound is being investigated for potential therapeutic applications:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites. This property is particularly relevant in drug development for conditions such as cancer and infectious diseases.

- Receptor Modulation : Interaction with cellular receptors can trigger signaling pathways that affect cell proliferation and survival. This makes it a candidate for drug design targeting various diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Science and Technology evaluated the antimicrobial properties of several triazole derivatives including (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanamine. The results indicated a significant reduction in the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The compound was noted for its low minimum inhibitory concentration (MIC), demonstrating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Activity

In another investigation published in the Journal of Medicinal Chemistry, (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanamine was tested against various cancer cell lines including breast and lung cancer cells. The study reported IC50 values indicating potent cytotoxicity compared to standard chemotherapeutic agents. The mechanism was attributed to the compound's ability to induce apoptosis through modulation of apoptotic pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The cyclohexylmethyl group distinguishes this compound from analogs with aromatic or smaller aliphatic substituents. Key comparisons include:

Notes:

- The cyclohexylmethyl group confers significant hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility compared to polar substituents like oxetan-3-yl .

- Aromatic substituents (e.g., 4-methylphenyl) enhance interactions with biological targets via π-π stacking, whereas aliphatic groups prioritize hydrophobic binding .

Preparation Methods

General Synthetic Approach

The preparation of (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanamine typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" reaction that efficiently forms 1,2,3-triazoles under mild conditions. The key steps are:

Formation of the azide precursor: The cyclohexylmethyl azide is prepared by converting cyclohexylmethyl halide (e.g., bromide or chloride) into the corresponding azide via nucleophilic substitution with sodium azide.

CuAAC reaction: The cyclohexylmethyl azide is reacted with an alkyne bearing a protected or functionalized amine group (such as propargylamine or a protected derivative). The copper(I) catalyst promotes regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring.

Post-reaction modifications: If the amine is protected during the CuAAC step, deprotection yields the free methanamine group at the 4-position of the triazole.

This method is favored for its high regioselectivity, mild conditions, and functional group tolerance.

Detailed Synthetic Pathway

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Preparation of cyclohexylmethyl azide | Cyclohexylmethyl bromide + NaN3, DMF, 50-80°C, 12-24 h | Nucleophilic substitution to form cyclohexylmethyl azide |

| 2. CuAAC reaction | Cyclohexylmethyl azide + propargylamine, CuSO4/sodium ascorbate catalyst, t-BuOH/H2O solvent, room temperature, 12-24 h | Copper(I)-catalyzed azide-alkyne cycloaddition forms 1,4-disubstituted triazole |

| 3. Purification and isolation | Column chromatography or recrystallization | Isolate pure (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanamine |

Research Findings and Optimization

The use of copper(I) catalysts generated in situ from copper(II) sulfate and sodium ascorbate is common and provides good yields and regioselectivity.

Solvent systems such as tert-butanol/water mixtures facilitate the reaction and improve solubility of both azide and alkyne components.

Reaction times vary from 12 to 24 hours at room temperature, balancing conversion and minimizing side reactions.

The cyclohexylmethyl substituent enhances the lipophilicity of the molecule, potentially improving membrane permeability in biological contexts.

The methanamine group at the 4-position provides a handle for further functionalization or interaction with biological targets.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Azide formation temperature | 50-80°C | Avoid excessive heating to prevent decomposition |

| CuAAC catalyst | CuSO4 + sodium ascorbate | In situ generation of Cu(I) |

| Solvent system | t-BuOH/H2O (1:1) | Enhances solubility and reaction rate |

| Reaction time | 12-24 hours | Monitored by TLC or HPLC |

| Yield | 70-90% | High regioselectivity and purity |

| Purification method | Column chromatography or recrystallization | Depends on scale and impurities |

Literature Context and Analogous Syntheses

The CuAAC reaction is a standard method for synthesizing 1,2,3-triazole derivatives, including those bearing alkyl and amine substituents, as reported in various peer-reviewed studies on triazole antifungal agents and fluconazole analogues.

Similar synthetic strategies have been employed in the preparation of fluconazole analogues containing 1,2,3-triazole rings with alkyl side chains, demonstrating the versatility and robustness of this approach.

The presence of the cyclohexylmethyl group, compared to smaller alkyl groups such as cyclopropylmethyl, may influence the reaction kinetics and product properties, but the CuAAC reaction remains effective.

Q & A

Q. Core Modifications :

Q. Functionalization :

- Amine Derivatization : Acylate the methanamine group with benzoyl or sulfonyl chlorides to alter lipophilicity .

- Metal Coordination : Synthesize Cu(II) or Ru(II) complexes to study catalytic or anticancer properties .

- Data-Driven Example :

| Derivative | LogP | MIC (μg/mL, S. aureus) | IC₅₀ (μM, HEK293) |

|---|---|---|---|

| Parent Compound | 1.2 | 32 | >100 |

| Trifluoromethyl | 1.8 | 16 | 85 |

| Benzoylated Amine | 2.5 | 64 | 45 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.